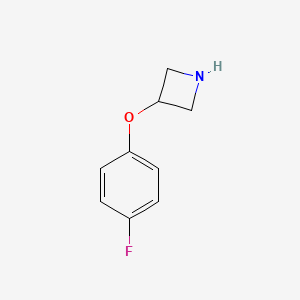

3-(4-Fluorophenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613695 | |

| Record name | 3-(4-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702628-84-0 | |

| Record name | 3-(4-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)azetidine: Structure, Properties, and Synthesis for Drug Discovery Professionals

For Immediate Release

This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)azetidine, a valuable building block for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, a validated synthetic protocol, and its applications in medicinal chemistry.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The strained four-membered ring imparts unique conformational constraints and physicochemical properties, making the azetidine scaffold a valuable component in the design of novel therapeutic agents. Derivatives of azetidine have been investigated for a wide range of applications, including as anticancer, antibacterial, and antischizophrenic agents. Furthermore, their ability to modulate the activity of various enzymes and receptors has positioned them as promising candidates for the treatment of neurological and psychiatric disorders. The incorporation of a 4-fluorophenoxy moiety at the 3-position of the azetidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Structure and Physicochemical Properties

The chemical identity and core properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[3] |

| CAS Number | 702628-84-0 | P&S Chemicals[3] |

| Chemical Formula | C₉H₁₀FNO | P&S Chemicals[3] |

| Molecular Weight | 167.18 g/mol | ChemBK[4] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Predicted pKa | 9.30 ± 0.40 (for 3-(3-Fluorophenoxy)azetidine) | ChemBK[4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving a Mitsunobu reaction followed by deprotection of the nitrogen-protecting group. This approach offers a reliable and scalable method for obtaining the target compound.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the well-established Mitsunobu reaction for the formation of the ether linkage. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for the coupling of N-Boc-3-hydroxyazetidine with 4-fluorophenol. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is strategic. The Boc group is stable under the Mitsunobu reaction conditions and can be readily removed under acidic conditions without affecting the newly formed ether bond.

Experimental Workflow

Caption: Synthetic Workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-(4-fluorophenoxy)azetidine

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-fluorophenoxy)azetidine as a pure compound.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the purified N-Boc-3-(4-fluorophenoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

The structural integrity of the synthesized this compound and its N-Boc protected intermediate should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | N-Boc-3-(4-fluorophenoxy)azetidine | This compound |

| ¹H NMR | Expected signals for Boc group (~1.4 ppm), azetidine ring protons, and aromatic protons of the fluorophenoxy group. | Absence of Boc signal, characteristic shifts for azetidine and aromatic protons. |

| ¹³C NMR | Presence of carbonyl and quaternary carbons of the Boc group, along with signals for the azetidine and fluorophenoxy carbons. | Absence of Boc-related carbon signals. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the protected compound. | Expected [M+H]⁺ ion corresponding to the molecular weight of the final product. |

Applications in Drug Discovery and Medicinal Chemistry

3-Aryloxyazetidine derivatives are valuable scaffolds in drug discovery due to their ability to introduce favorable physicochemical properties and to act as bioisosteres for other functional groups. The incorporation of the this compound moiety has been explored in the development of various therapeutic agents.

While specific biological activity data for this compound is not extensively published, the structurally analogous 3-aryl- and 3-arylmethoxyazetidines have shown significant binding affinities for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] This suggests that this compound could serve as a key building block for the synthesis of novel central nervous system (CNS) agents.

Furthermore, patents have been filed for various azetidine derivatives for the treatment of memory and learning disorders, highlighting the potential of this scaffold in neuroscience research.[5]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, via a robust Mitsunobu reaction and subsequent deprotection, is well-established. The unique structural and electronic properties conferred by the fluorophenoxy and azetidine moieties make it an attractive component for the design of novel therapeutics targeting a range of biological targets. This guide provides the necessary foundational knowledge for the synthesis, characterization, and application of this versatile compound in drug discovery programs.

References

- 1. rsc.org [rsc.org]

- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE3851727D1 - Azetidine derivatives, compositions and their use. - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Fluorophenoxy)azetidine (CAS 702628-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity provide unique advantages in the design of novel therapeutic agents, allowing for precise control over the spatial orientation of substituents. This often leads to enhanced binding affinity and selectivity for biological targets. Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antidepressant effects, making them a focal point of contemporary drug discovery efforts.

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)azetidine, a key building block that combines the desirable properties of the azetidine core with the advantageous features of a fluorinated phenyl group. The inclusion of fluorine can significantly enhance metabolic stability, lipophilicity, and binding interactions, making this compound a valuable intermediate for the synthesis of advanced drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. Where experimental data is not available, predicted values based on structurally similar compounds are provided.

| Property | Value | Source |

| CAS Number | 702628-84-0 | [1](--INVALID-LINK--) |

| Molecular Formula | C₉H₁₀FNO | [2](--INVALID-LINK--) |

| Molecular Weight | 167.18 g/mol | [2](--INVALID-LINK--) |

| Appearance | White to light yellow solid (predicted) | [2](--INVALID-LINK--) |

| pKa | 9.30 ± 0.40 (predicted for 3-fluoro analog) | [2](--INVALID-LINK--) |

| LogP | 1.3154 (predicted for 2,4-difluoro analog) | [3](--INVALID-LINK--) |

| Solubility | Soluble in many organic solvents; sparingly soluble in water (predicted) | [2](--INVALID-LINK--) |

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.00 | t, J ≈ 8.8 Hz | 2H | Ar-H (ortho to F) |

| ~ 6.85 | dd, J ≈ 9.2, 4.4 Hz | 2H | Ar-H (ortho to O) |

| ~ 4.80 - 4.70 | m | 1H | O-CH (azetidine) |

| ~ 4.20 - 4.10 | m | 2H | CH₂ (azetidine) |

| ~ 3.80 - 3.70 | m | 2H | CH₂ (azetidine) |

| ~ 2.5 (variable) | br s | 1H | NH |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 (d, J ≈ 240 Hz) | C-F |

| ~ 154.0 | C-O (aromatic) |

| ~ 116.5 (d, J ≈ 23 Hz) | Ar-CH (ortho to F) |

| ~ 116.0 (d, J ≈ 8 Hz) | Ar-CH (ortho to O) |

| ~ 70.0 | O-CH (azetidine) |

| ~ 52.0 | CH₂ (azetidine) |

Predicted Mass Spectrometry (ESI-MS)

| m/z | Ion |

| 168.0819 | [M+H]⁺ |

| 190.0639 | [M+Na]⁺ |

Synthesis of this compound

The synthesis of 3-aryloxyazetidines is commonly achieved through nucleophilic substitution on a 3-hydroxyazetidine precursor. The Mitsunobu reaction is a particularly effective method for this transformation, as it proceeds with inversion of stereochemistry and is tolerant of a wide range of functional groups.[4](--INVALID-LINK--)

Proposed Synthetic Pathway: The Mitsunobu Reaction

The synthesis of this compound can be accomplished by reacting N-Boc-3-hydroxyazetidine with 4-fluorophenol under Mitsunobu conditions, followed by deprotection of the Boc group.

References

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Question of 3-(4-Fluorophenoxy)azetidine

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Fluorophenoxy)azetidine

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, providing novel vectors for substituent placement and improving metabolic stability.[2] Compounds incorporating the azetidine moiety have demonstrated a vast range of pharmacological activities, from anticancer and antimicrobial to potent modulators of central nervous system targets.[1][3][4][5]

The specific compound, this compound, presents a chemical architecture suggestive of interaction with monoamine transporters. The phenoxy group is a common feature in ligands for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6][7][8] These transporters are critical regulators of neurotransmission and are the targets of numerous therapeutics for psychiatric disorders.[9][10] This guide, therefore, outlines a comprehensive, field-proven strategy to systematically elucidate the in vitro mechanism of action of this compound, with a primary hypothesis centered on its potential role as a monoamine transporter ligand.

This document is structured not as a rigid template, but as a logical, cascading workflow. Each experimental stage builds upon the last, creating a self-validating system that progressively refines our understanding of the compound's molecular behavior. We will move from initial target engagement to functional consequence and finally to the nuanced kinetics of interaction.

Part 1: Primary Target Identification via Radioligand Binding Assays

Expertise & Experience: The Rationale for Starting with Binding

Before investigating the functional effects of a compound, it is paramount to first establish if it physically interacts with the hypothesized molecular targets. A functional effect in a cell-based assay could be downstream of the primary interaction or even an artifact. Radioligand binding assays are the gold standard for confirming direct binding and quantifying affinity. They are highly sensitive, reproducible, and provide the first crucial piece of the mechanistic puzzle: the dissociation constant (Kᵢ), a measure of the ligand's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Trustworthiness: Self-Validating Protocol Design

The validity of our binding data hinges on the use of well-characterized radioligands and appropriate controls. The protocol below incorporates competition binding, where our test compound (the "competitor") displaces a known high-affinity radioligand. This allows for the indirect determination of the test compound's affinity. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled high-affinity ligand to ensure we are only measuring binding to the specific target.

Experimental Workflow: Radioligand Binding

Caption: Workflow for determining binding affinity (Ki) via competition radioligand binding assays.

Detailed Protocol: SERT Binding Assay

-

Target Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used high-affinity radioligands for SERT.[6]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Reaction Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., 1 nM [³H]Citalopram), and 100 µL of membrane preparation (20-40 µg protein).

-

Non-Specific Binding (NSB): 50 µL of a high-affinity unlabeled ligand (e.g., 10 µM Fluoxetine), 50 µL of radioligand, and 100 µL of membrane preparation.[6]

-

Competitor Wells: 50 µL of this compound (at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the samples onto GF/B filtermats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

-

This entire process should be repeated for DAT (using a radioligand like [³H]WIN 35,428) and NET (using a radioligand like [³H]Nisoxetine) to establish a selectivity profile.[11]

Data Presentation: Predicted Binding Affinities

The results of these experiments can be summarized in a clear, comparative table.

| Target Transporter | Radioligand Used | Kᵢ of this compound (nM) |

| hSERT | [³H]Citalopram | Experimental Value |

| hDAT | [³H]WIN 35,428 | Experimental Value |

| hNET | [³H]Nisoxetine | Experimental Value |

Part 2: Functional Characterization via Neurotransmitter Uptake Assays

Expertise & Experience: Bridging Affinity to Function

High affinity does not always equate to functional activity. A compound can be a potent binder but act as an antagonist (inhibitor), an agonist (enhancer/releaser), or have no functional effect at all. Synaptosomal or cell-based neurotransmitter uptake assays are the definitive method to determine the functional consequence of binding. These assays directly measure the compound's ability to inhibit the primary function of monoamine transporters: the reuptake of their respective neurotransmitters from the extracellular space.[12]

Trustworthiness: The Importance of Physiologically Relevant Systems

Using either primary synaptosomes (nerve terminal preparations) or heterologous expression systems (like the HEK293 cells from the binding assays) provides a physiologically relevant context. The transport process is energy-dependent and relies on ion gradients (specifically Na⁺ and Cl⁻), which are maintained in these systems.[7] This ensures that the measured inhibition is a true reflection of the compound's impact on the transporter's conformational cycle.

Experimental Workflow: Neurotransmitter Uptake Inhibition

Caption: Workflow for determining functional potency (IC50) via neurotransmitter uptake assays.

Detailed Protocol: Serotonin (5-HT) Uptake Assay

-

Cell Preparation: Plate HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

-

Assay Buffer (Krebs-Ringer-HEPES): Contains physiological concentrations of salts (NaCl, KCl, CaCl₂, MgSO₄), glucose, and HEPES buffer at pH 7.4.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound (or a reference inhibitor like Fluoxetine for the positive control).

-

Initiate the uptake by adding a fixed concentration of [³H]5-HT (e.g., 20 nM).

-

Incubate at 37°C for 10-15 minutes. Note: The incubation time must be within the linear range of uptake.

-

Non-specific uptake is determined by performing the incubation at 4°C or in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine).

-

Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

-

-

Quantification: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific uptake inhibition at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of neurotransmitter uptake.

-

This protocol should be mirrored for DAT (using [³H]Dopamine) and NET (using [³H]Norepinephrine) to determine the functional selectivity.

Data Presentation: Functional Potency and Selectivity

| Target Transporter | Functional Effect (IC₅₀, nM) |

| hSERT | Experimental Value |

| hDAT | Experimental Value |

| hNET | Experimental Value |

Part 3: Advanced Mechanistic Studies - Elucidating the Mode of Inhibition

Expertise & Experience: Beyond Potency to True Mechanism

Determining the IC₅₀ tells us how potent an inhibitor is, but it doesn't tell us how it inhibits. The mode of inhibition (competitive, non-competitive, or uncompetitive) is a critical piece of information for drug development, influencing in vivo efficacy and potential drug-drug interactions. This is determined by performing substrate kinetic experiments, where the uptake of varying concentrations of the radiolabeled neurotransmitter is measured in the absence and presence of fixed concentrations of our inhibitor.

Trustworthiness: The Michaelis-Menten Model as a Foundation

This analysis is grounded in classic enzyme kinetics theory. By measuring the initial rates of transport at different substrate concentrations, we can determine the maximal transport velocity (Vₘₐₓ) and the substrate concentration at which transport is half-maximal (Kₘ, the Michaelis constant). The way in which our inhibitor alters these two parameters reveals its mechanism.

-

Competitive Inhibition: The inhibitor binds to the same site as the substrate. It increases the apparent Kₘ but does not change the Vₘₐₓ.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site. It reduces the Vₘₐₓ but does not change the Kₘ.

-

Uncompetitive Inhibition: The inhibitor binds only to the transporter-substrate complex. It reduces both Vₘₐₓ and Kₘ.

Experimental Workflow: Substrate Kinetics

Caption: Workflow for determining the mode of inhibition via substrate kinetic analysis.

The results from this analysis provide the final, crucial details for the in vitro mechanism of action. For example, discovering that this compound is a competitive inhibitor of SERT would strongly suggest it binds within the same orthosteric site as serotonin itself.

Conclusion and Forward Look

This technical guide provides a systematic, multi-tiered framework for the comprehensive in vitro characterization of this compound. By progressing logically from primary binding to functional inhibition and finally to kinetic analysis, researchers can build a robust and defensible profile of the compound's mechanism of action. The data generated through these protocols—Kᵢ values for affinity, IC₅₀ values for functional potency, and the mode of inhibition—are foundational for any subsequent drug development efforts, guiding lead optimization, informing in vivo study design, and ultimately determining the therapeutic potential of this novel chemical entity.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent non-canonical amino acid provides insight into the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)azetidine

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 3-(4-Fluorophenoxy)azetidine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes theoretical principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The unique conformational constraints of the azetidine ring, coupled with the electronic properties of the fluorophenoxy moiety, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, purity, and stability, thereby ensuring the reliability of subsequent biological and pharmacological studies. This guide details the expected spectroscopic data for this compound and provides robust protocols for their experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 4.9 - 5.1 | quintet | 1H |

| H-2, H-4 (axial) | 4.1 - 4.3 | t | 2H |

| H-2, H-4 (equatorial) | 3.7 - 3.9 | t | 2H |

| Ar-H (ortho to O) | 6.8 - 7.0 | m | 2H |

| Ar-H (ortho to F) | 7.0 - 7.2 | m | 2H |

| N-H | 2.5 - 3.5 | br s | 1H |

Disclaimer: These are predicted values based on analogous structures and established principles. Actual experimental values may vary.

Interpretation and Causality:

-

The methine proton (H-3) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. Its multiplicity as a quintet arises from coupling to the four neighboring protons on the azetidine ring.

-

The diastereotopic methylene protons on the azetidine ring (H-2 and H-4) are predicted to have distinct chemical shifts.

-

The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom.

-

The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 70 - 75 |

| C-2, C-4 | 50 - 55 |

| Ar-C (C-O) | 155 - 160 (d, J ≈ 2-3 Hz) |

| Ar-C (C-F) | 158 - 163 (d, J ≈ 240-250 Hz) |

| Ar-C (ortho to O) | 118 - 122 (d, J ≈ 8-9 Hz) |

| Ar-C (ortho to F) | 115 - 118 (d, J ≈ 22-23 Hz) |

Disclaimer: These are predicted values. Experimental verification is necessary.

Interpretation and Causality:

-

The carbon atom directly attached to the electronegative oxygen (C-3) will be the most downfield of the aliphatic carbons.

-

The carbons of the azetidine ring (C-2 and C-4) will appear at a higher field.

-

The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[3]

Expected ¹⁹F NMR Data:

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -115 to -125 ppm, assuming CFCl₃ as the reference. The exact chemical shift will be influenced by the solvent.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using standard parameters. A relaxation delay of at least 5 times the longest T₁ is recommended for quantitative analysis.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

Acquire the ¹⁹F spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3400 | N-H stretch | Medium, broad |

| 3030 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Medium |

| 1590 - 1610, 1490 - 1510 | Aromatic C=C stretch | Strong |

| 1200 - 1250 | Aryl-O stretch | Strong |

| 1100 - 1150 | C-N stretch | Medium |

| 1000 - 1050 | C-F stretch | Strong |

Interpretation and Causality:

-

The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.

-

The sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.

-

The absorptions just below 3000 cm⁻¹ correspond to the C-H stretches of the azetidine ring.

-

The strong bands in the 1500-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

The prominent absorption around 1200-1250 cm⁻¹ is a key diagnostic for the aryl ether (C-O-C) linkage.

-

The strong band in the 1000-1050 cm⁻¹ region is characteristic of the C-F stretching vibration.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum. This will measure the IR absorption of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Formula: C₉H₁₀FNO

-

Monoisotopic Mass: 167.0746 g/mol

-

Expected [M+H]⁺: 168.0824 m/z

Plausible Fragmentation Pattern:

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ is expected. Collision-induced dissociation (CID) in the mass spectrometer would likely lead to characteristic fragment ions. Key fragmentations could include:

-

Loss of the azetidine ring.

-

Cleavage of the ether bond.

-

Loss of HF.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

-

To promote the formation of [M+H]⁺ ions in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Analyze the fragmentation pattern to confirm the connectivity of the molecule.

-

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for its unambiguous identification and quality control. This guide provides a detailed overview of the expected spectral data and robust, step-by-step protocols for their acquisition. By understanding the principles behind these techniques and the rationale for the experimental choices, researchers can confidently and accurately characterize this and other novel chemical entities, thereby ensuring the integrity of their scientific endeavors.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenoxy)azetidine

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(4-Fluorophenoxy)azetidine, a heterocyclic compound of interest in drug discovery. As the developability of a new chemical entity (NCE) is critically dependent on its physicochemical properties, a thorough understanding of its solubility and degradation profile is paramount. This document outlines detailed, field-proven protocols for thermodynamic solubility assessment across various pH conditions and in biorelevant media, alongside a systematic approach to forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and methodologies are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this compound, enabling informed decisions in the lead optimization and preclinical development phases.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a molecule featuring a strained four-membered azetidine ring linked to a fluorinated phenyl ether. This unique combination of moieties presents specific challenges and considerations for its development as a potential therapeutic agent. The azetidine ring, while offering novel structural diversity, can be susceptible to ring-opening reactions, and the phenoxy group can undergo oxidative degradation.[1][2] Furthermore, the compound's basicity, conferred by the azetidine nitrogen, dictates its solubility behavior in varying pH environments, a critical factor for oral absorption.[3][4]

Early and accurate assessment of solubility and stability is not merely a data collection exercise; it is a cornerstone of risk mitigation in drug development.[5][6] Poor aqueous solubility can lead to low and erratic bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[7][8] This guide, therefore, presents a logical, stepwise approach to systematically characterize these critical attributes, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9][10]

Physicochemical and Structural Considerations

Before embarking on experimental studies, an in-silico and theoretical assessment of this compound is crucial for experimental design.

-

Structure: C9H10FNO[11]

-

Key Features:

-

Azetidine Ring: A four-membered saturated heterocycle containing a secondary amine. This group is the primary basic center of the molecule. The inherent ring strain could make it a potential site for hydrolytic cleavage under acidic or basic conditions.[1][12]

-

Fluorophenoxy Group: The ether linkage can be susceptible to oxidative degradation.[2][13] The fluorine substituent can influence the electronic properties and metabolic stability of the aromatic ring.

-

pKa: The basicity of the azetidine nitrogen is a key determinant of solubility. The pKa of azetidine itself is approximately 11.3, but substitution will modulate this value.[3] Fluorination on adjacent rings can lower the pKa of saturated heterocyclic amines.[4] A predicted pKa for the related 3-(3-Fluorophenoxy)azetidine is approximately 9.30.[14] This value suggests that the compound will be protonated and more soluble in acidic environments, such as the stomach, and less soluble in the neutral to slightly alkaline environment of the small intestine.

-

Aqueous Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption.[8][15] We will focus on thermodynamic (equilibrium) solubility, which provides the most accurate measure of a compound's intrinsic dissolution potential.[8]

Rationale for Method Selection

The "shake-flask" method, followed by HPLC-UV quantification, is the gold standard for determining thermodynamic solubility. It is robust, reliable, and provides a definitive value of solubility at equilibrium.[15] The choice of buffers and biorelevant media is designed to mimic the physiological environments the drug would encounter upon oral administration.[16][17]

Experimental Workflow: Solubility Determination

The following diagram outlines the systematic process for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Experimental Protocols

Protocol 3.3.1: Thermodynamic Solubility in pH Buffers

-

Buffer Preparation: Prepare USP standard buffers at pH 1.2 (Simulated Gastric Fluid, without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer, simulating intestinal fluid).

-

Sample Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to 1 mL of each buffer in triplicate in glass vials. The excess solid ensures that equilibrium is reached with an undissolved reservoir.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the samples to stand for a short period. Carefully withdraw the supernatant using a syringe and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 5.0).

-

Calculation: Determine the solubility by comparing the peak area of the sample to a standard calibration curve.

Protocol 3.3.2: Solubility in Biorelevant Media

-

Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published compositions.[18][19][20] These media contain bile salts and lecithin, which mimic the solubilizing components of the human gut.[16][17] FaSSIF has a pH of ~6.5, while FeSSIF has a pH of ~5.0.[16]

-

Procedure: Follow steps 2-6 from Protocol 3.3.1, replacing the pH buffers with FaSSIF and FeSSIF. These studies are critical for predicting food effects on drug absorption.[16]

Data Presentation and Interpretation

Summarize the quantitative solubility data in a clear, structured table.

Table 1: Aqueous Solubility of this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Example Value: 1500 ± 85 |

| Acetate Buffer | 4.5 | 37 | Example Value: 450 ± 30 |

| Phosphate Buffer (Simulated Intestinal) | 6.8 | 37 | Example Value: 55 ± 5 |

| FaSSIF (Fasted State) | 6.5 | 37 | Example Value: 80 ± 7 |

| FeSSIF (Fed State) | 5.0 | 37 | Example Value: 650 ± 45 |

Interpretation: The expected pH-dependent solubility profile for a basic compound is evident. High solubility at low pH is due to the protonation of the azetidine nitrogen. The lower solubility at pH 6.8 suggests that dissolution may be limited in the intestine. The increased solubility in FeSSIF compared to FaSSIF would indicate a potential positive food effect, where the presence of fats and bile salts enhances solubilization.[20]

Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage conditions.[21][22] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[9][10]

Rationale for Stress Conditions

The selected stress conditions (hydrolysis, oxidation, heat, and light) are mandated by ICH guideline Q1A(R2) and are designed to cover the most common degradation pathways for pharmaceutical compounds.[9][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to detect and identify major degradants without completely destroying the molecule.[9][24]

Experimental Workflow: Forced Degradation Studies

This workflow illustrates the logical progression from stress application to data analysis.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For each condition, dilute this stock into the stress medium. Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at appropriate time points.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at appropriate time points. Rationale: The azetidine ring may be susceptible to hydrolytic cleavage under strong acid or base conditions.[25][26]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at appropriate time points. Rationale: The ether linkage and the aromatic ring are potential sites for oxidation.[27][28]

-

Thermal Degradation: Store the solid compound and a solution (in the stock solvent) in an oven at 80°C. Sample the solution at time points; analyze the solid at the final time point.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[29][30][31][32] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Data Presentation and Interpretation

Results should be tabulated to clearly show the extent of degradation under each condition.

Table 2: Forced Degradation Summary for this compound

| Stress Condition | Duration | % Assay Remaining | Major Degradant RRT | % Area of Major Degradant | Observations |

| 0.1 M HCl, 60°C | 48 h | Example: 92.5% | 0.85 | 6.8% | Significant degradation observed. |

| 0.1 M NaOH, 60°C | 48 h | Example: 98.1% | N/A | <0.5% | Relatively stable. |

| 3% H₂O₂, RT | 24 h | Example: 88.3% | 1.15 | 9.2% | Sensitive to oxidation. |

| Thermal (Solid), 80°C | 7 days | Example: 99.5% | N/A | <0.2% | Stable in solid form. |

| Photolytic (Solution), ICH Q1B | 7 days | Example: 96.2% | 0.92 | 3.1% | Moderate light sensitivity in solution. |

Interpretation: The example data suggest that this compound is most susceptible to oxidative and acidic degradation. The stability in solid form is a positive attribute for drug substance handling and storage. The observed degradation helps in identifying the critical factors that need to be controlled during formulation and storage.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method.[33][34][35] This method must be able to separate the intact API from all process impurities and degradation products.[21][33]

Key Method Validation Parameters (ICH Q2(R1) / USP <1225>): [36][37][38][39]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for degradants do not co-elute with the main API peak in the stressed samples. Peak purity analysis using a PDA detector is essential.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of analyte that can be reliably quantified and detected, respectively.

Conclusion and Forward-Looking Strategy

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols, researchers can generate a high-quality data package that illuminates the compound's physicochemical liabilities and guides its future development.

The findings from these studies are not an endpoint but a critical input for subsequent stages. For instance, if solubility is found to be a limiting factor, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations can be explored to enhance bioavailability.[5] If a specific degradation pathway is identified (e.g., oxidation), the final drug product can be protected through the inclusion of antioxidants or by packaging under an inert atmosphere. The validated stability-indicating method will serve as the primary quality control tool throughout the entire lifecycle of the potential drug product.[40]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. criver.com [criver.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. pschemicals.com [pschemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. Solubility Test | AxisPharm [axispharm.com]

- 16. pharmalesson.com [pharmalesson.com]

- 17. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorelevant.com [biorelevant.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. biorelevant.com [biorelevant.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. ijcrt.org [ijcrt.org]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. hyphadiscovery.com [hyphadiscovery.com]

- 29. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 31. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 32. database.ich.org [database.ich.org]

- 33. chromatographyonline.com [chromatographyonline.com]

- 34. ijpsr.com [ijpsr.com]

- 35. researchgate.net [researchgate.net]

- 36. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]

- 37. uspbpep.com [uspbpep.com]

- 38. altabrisagroup.com [altabrisagroup.com]

- 39. ijrrjournal.com [ijrrjournal.com]

- 40. uspnf.com [uspnf.com]

A Technical Guide to the Identification of Potential Biological Targets for 3-(4-Fluorophenoxy)azetidine

Abstract

The azetidine scaffold represents a privileged structure in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties due to its unique conformational rigidity and metabolic stability.[1][2] 3-(4-Fluorophenoxy)azetidine is a representative member of this class, yet like many novel small molecules emerging from discovery campaigns, its biological mechanism of action is undefined. The critical step following the synthesis of such a promising compound is the identification of its molecular target(s). Target deconvolution is essential for understanding a compound's therapeutic effects, predicting potential off-target toxicities, and enabling rational lead optimization.[3] This guide provides a comprehensive, methodology-focused framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will move from large-scale, unbiased screening techniques to focused, hypothesis-driven validation, integrating computational, biochemical, and cell-based approaches to build a robust and validated target profile.

Foundational Strategy: An Integrated Approach to Target Deconvolution

Identifying the specific protein(s) that a small molecule interacts with requires a multi-faceted strategy. Relying on a single method can lead to false positives or miss physiologically relevant interactions. Our approach is a staged funnel, starting with broad, predictive methods and progressively narrowing down to high-confidence, validated targets in a relevant biological context.

Caption: Integrated workflow for target identification.

Phase 1: In Silico Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can generate a preliminary list of potential targets, guiding subsequent experimental design.[4][5] These approaches leverage vast databases of known drug-target interactions and protein structures.

Rationale and Approach

The core principle is to use the structure of this compound to predict its binding partners. This can be done through two main avenues:

-

Ligand-Based Methods: These methods compare the compound to a library of molecules with known biological targets. If our compound is structurally or electrostatically similar to a known kinase inhibitor, for example, we can hypothesize that it also targets kinases.

-

Structure-Based Methods: If a high-quality 3D structure of a potential protein target is available, we can use molecular docking to simulate the binding of this compound to its active site.[6] This provides a predicted binding pose and an estimated binding affinity.

Experimental Workflow: Computational Target Prediction

Caption: Workflow for in silico target prediction.

Trustworthiness: It is critical to recognize that in silico methods are predictive, not definitive.[7] They are prone to inaccuracies and serve only to generate testable hypotheses. Experimental validation is mandatory.

Phase 2: In Vitro Identification and Biophysical Characterization

This phase aims to experimentally identify proteins from a complex biological mixture (e.g., cell lysate) that physically interact with the compound.

Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry

Chemoproteomics is a powerful, unbiased approach to "fish" for target proteins from a proteome.[8] The strategy involves immobilizing the compound of interest to a solid support and using it as bait to capture binding partners.[9][10]

Causality Behind Experimental Choices: To distinguish true interactors from proteins that non-specifically bind to the matrix, a competition experiment is essential.[8] By co-incubating the lysate with the immobilized probe and an excess of free this compound, specific target proteins will be competed off the beads, while non-specific binders will remain. This is the self-validating system for this protocol.

Protocol 3.1: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm and a reactive handle (e.g., an alkyne or biotin) for immobilization. Photoaffinity labeling probes, which form a covalent bond upon UV exposure, can also be used to capture transient or weak interactions.[11][12][13]

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.

-

Protein Extraction: Prepare a total protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown:

-

Test Condition: Incubate the lysate with the compound-immobilized beads.

-

Competition Control: Incubate the lysate with the compound-immobilized beads in the presence of a 100-fold molar excess of free, unmodified this compound.

-

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins that are present in the "Test" lane but absent or significantly reduced in the "Competition" lane using mass spectrometry.

Caption: Chemoproteomics workflow for unbiased target ID.

Hypothesis-Driven Validation: Direct Binding & Activity Assays

Once a list of candidate targets is generated, or if in silico predictions point to a specific protein family (e.g., GPCRs, enzymes), focused assays are required to validate the interaction and determine its affinity and functional consequence.

3.2.1 Radioligand Binding Assays

Considered a gold standard for quantifying receptor-ligand interactions, these assays are highly sensitive and robust.[14][15] They are particularly useful if the predicted target is a receptor with a known radiolabeled ligand.

Protocol 3.2.1: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.[16]

-

Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of a known radioligand for the target (e.g., ³H-ligand), and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[16]

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration over a glass fiber filter.[14]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]

Table 1: Key Parameters from Radioligand Binding Assays

| Parameter | Definition | Significance |

| Kd | Equilibrium Dissociation Constant | A measure of the radioligand's affinity for the receptor. Lower Kd means higher affinity.[17] |

| Bmax | Maximum Number of Binding Sites | Represents the density of the receptor in the tissue or cell preparation.[17] |

| IC₅₀ | Half Maximal Inhibitory Concentration | The concentration of the test compound required to inhibit 50% of specific radioligand binding. |

| Ki | Inhibitory Constant | The affinity of the test compound for the receptor, calculated from the IC₅₀. It is independent of the radioligand concentration used.[14] |

3.2.2 Enzyme Inhibition Assays

If the target is a suspected enzyme, a functional assay is the most direct way to confirm interaction and determine its consequence.[18][19]

Protocol 3.2.2: In Vitro Enzyme Activity Assay

-

Reagents: Obtain purified, active enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion.

-

Assay Setup: In a microplate, add the enzyme and varying concentrations of this compound. Allow a short pre-incubation period.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Detection: Monitor the formation of the product over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity at each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies, varying both substrate and inhibitor concentrations, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[20][21]

Phase 3: Target Engagement and Functional Validation in a Cellular Context

Confirming that a compound binds its target in vitro is not enough. It is crucial to demonstrate that this interaction occurs within the complex environment of a living cell.[22]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissues.[23][24] The principle is that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[25][26]

Causality Behind Experimental Choices: By heating cell lysates or intact cells to a range of temperatures, we can generate a "melting curve" for our protein of interest.[24] The presence of a binding ligand, like this compound, should shift this curve to the right, indicating thermal stabilization. This shift is direct evidence of target engagement in a physiological setting.[27][28]

Protocol 4.1: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells with either a vehicle control or this compound at a desired concentration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).[29]

-

Cell Lysis: Lyse the cells to release their contents.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting.

-

Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.[28] An isothermal dose-response experiment can also be performed by treating cells with various compound concentrations at a fixed temperature to determine an EC₅₀ for target engagement.[30]

Caption: High-level overview of the CETSA workflow.

Table 2: Comparison of Target Engagement Methodologies

| Assay | Principle | Advantages | Limitations |

| CETSA | Ligand binding alters protein thermal stability. | Measures engagement in a cellular context; Label-free.[28] | Lower throughput for Western blot format; Not all proteins show a thermal shift.[28] |

| DARTS | Ligand binding protects the target from protease degradation. | Direct evidence of binding; Can be used with lysates or tissues.[28] | Requires careful optimization of protease activity. |

| Affinity Pulldown | Immobilized compound captures binding partners. | Unbiased; Identifies novel targets. | Requires chemical modification of the compound; Prone to non-specific binders. |

| Radioligand Assay | Competition for binding with a radiolabeled ligand. | High sensitivity; Gold standard for affinity (Ki). | Requires a known radioligand; Not a cellular assay. |

Functional Target Validation

The final step is to link the confirmed target engagement to a biological outcome. This is achieved by demonstrating that modulation of the target protein reproduces the phenotypic effect of the compound.[31][32][33]

Protocol 4.2: Target Knockdown and Phenotypic Rescue

-

Phenotypic Assay: Establish a cellular assay where this compound produces a quantifiable effect (e.g., inhibition of cell proliferation, change in a signaling pathway marker).

-

Target Knockdown: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in the same cell line.

-

Phenotypic Comparison: Observe if the knockdown of the target protein mimics the phenotype observed with compound treatment.

-

(Optional) Rescue Experiment: If the knockdown mimics the compound's effect, re-introducing a knockdown-resistant version of the target protein should reverse the phenotype, providing strong evidence for the target's role.

Caption: Logic diagram for functional target validation.

Conclusion

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 7. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 8. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. news-medical.net [news-medical.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. sygnaturediscovery.com [sygnaturediscovery.com]

- 32. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]

- 33. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Thermochemical Properties of 3-(4-Fluorophenoxy)azetidine: A Methodological & Computational Framework

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties in drug candidates.[1][2][3] The specific substitution pattern, such as in 3-(4-Fluorophenoxy)azetidine, fine-tunes these properties, directly impacting a compound's journey through development. This guide provides a comprehensive framework for determining and understanding the critical thermochemical properties of this compound. While direct experimental data for this specific molecule is not extensively published, we present a detailed methodological approach for its characterization, blending established experimental protocols with robust computational chemistry. This document serves as a blueprint for researchers, scientists, and drug development professionals to generate and interpret the essential thermochemical data—enthalpy of formation, heat capacity, and thermal stability—that underpins process safety, formulation development, and regulatory compliance.

Introduction: The "Why" Behind Thermochemistry in Drug Development

In the path from a promising lead compound to a marketed drug, a molecule's energetic landscape is as critical as its biological activity. Thermochemical properties govern the stability, solubility, and ultimately, the viability of a drug substance.[4][5] Understanding these characteristics at an early stage is not merely an academic exercise; it is a crucial step in de-risking a project, preventing costly late-stage failures, and ensuring the development of a safe and stable final product.[6]

The molecule at the center of this guide, this compound, incorporates two key structural motifs:

-

Azetidine Ring: A strained four-membered heterocycle that can improve metabolic stability and aqueous solubility compared to larger ring systems.[2][3]

-

Fluorophenoxy Group: The fluorine substitution can significantly alter properties like lipophilicity (LogP), binding affinity, and metabolic pathways.

The interplay of these groups creates a unique molecule whose thermochemical profile dictates its behavior from the reaction vessel to patient administration. This guide will detail the necessary experimental and computational workflows to fully elucidate this profile.

Foundational Physicochemical & Structural Profile

Before delving into complex energetic properties, a baseline characterization is essential. For this compound, this involves determining its fundamental physicochemical parameters.

| Property | Significance in Drug Development | Predicted/Analog Data Context |

| Molecular Formula | C₉H₁₀FNO | Defines the elemental composition and molar mass. |

| Molecular Weight | 167.18 g/mol | Influences diffusion rates and membrane permeability. |

| LogP / LogD | Lipophilicity; affects absorption, distribution, metabolism, and excretion (ADME). | The related 3-(2,4-Difluorophenoxy)azetidine has a predicted LogP of 1.3154.[7] This suggests moderate lipophilicity, a often desirable trait in drug candidates.[4] |

| pKa | Ionization state at physiological pH; impacts solubility and receptor binding. | The parent azetidine has a basic pKa of 11.3.[8] The phenoxy substituent will influence this, but the nitrogen remains the primary basic center. |

| Topological Polar Surface Area (TPSA) | Predicts transport properties like cell permeability. | 3-(2,4-Difluorophenoxy)azetidine has a TPSA of 21.26 Ų, indicating good potential for oral bioavailability.[7] |

Core Thermochemical Parameter Determination: A Dual-Pronged Approach

A comprehensive understanding requires a synergy between physical measurement and computational prediction. Experimental data provides ground truth, while computational models offer mechanistic insight and predictive power.[9][10]

Enthalpy of Formation (ΔHf°): The Energetic Cost of Creation

The standard enthalpy of formation represents the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone thermodynamic value that is critical for calculating reaction enthalpies, assessing chemical hazards, and understanding molecular stability.

This is the gold standard for determining the enthalpy of formation for organic compounds. The causality is direct: by precisely measuring the heat released during complete combustion, we can work backward to calculate the energy stored within the molecule's bonds.

Workflow:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.

-

Bomb Loading: The pellet is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). A known amount of water is added to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is filled with high-purity oxygen to approximately 30 atm.

-

Ignition & Calorimetry: The bomb is submerged in a precisely known volume of water in a calorimeter. The sample is ignited electrically, and the temperature change of the water is monitored with high precision (to 0.001 °C).

-

Analysis: The final contents of the bomb are analyzed to ensure complete combustion and to quantify byproducts (e.g., nitric acid from the nitrogen atom).

-

Calculation: The gross heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. After applying corrections for ignition energy and byproduct formation, the standard enthalpy of combustion is determined. The enthalpy of formation is then derived using Hess's Law.

Diagram: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Directly calculating ΔHf° from first principles is computationally expensive and prone to error. A more accurate and efficient method involves using isodesmic reactions. The logic here is to construct a hypothetical, balanced reaction where the types of chemical bonds on the reactant and product sides are conserved. This allows for a significant cancellation of systematic errors in the quantum mechanical calculation.

Workflow:

-

Model Building: Construct a 3D model of this compound.

-

Geometry Optimization: Optimize the molecular geometry using a suitable density functional theory (DFT) method, such as B3LYP, with a standard basis set (e.g., 6-31G*).

-

Reaction Design: Design a balanced isodesmic reaction. For example: this compound + Benzene + Azetidine → Anisole + Fluorobenzene + Azetidine (Note: This is a simplified example; a real calculation would use simpler reference molecules with well-known experimental ΔHf° values).

-

Energy Calculation: Perform high-accuracy single-point energy calculations on all molecules in the designed reaction using a more robust method like G3MP2 or CBS-QB3.[9] These composite methods are designed to approximate high-level accuracy at a manageable computational cost.[11]

-

Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) is calculated from the computed energies.

-